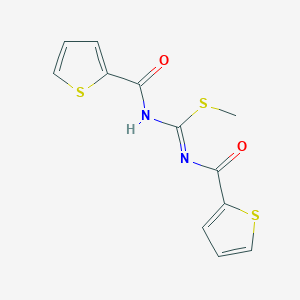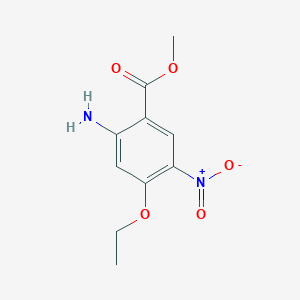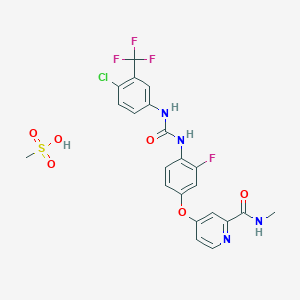
Regorafenib (mesylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Regorafenib is an orally-administered inhibitor of multiple kinases. It is used for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma . It prevents the growth of tumors .
Synthesis Analysis
Regorafenib has been synthesized through various methods. One approach involves the synthesis of cocrystals of regorafenib with dicarboxylic acids . Another method involves an efficient and high-yielding protocol for the production of Regorafenib via a new synthetic strategy .Molecular Structure Analysis
Regorafenib is a small molecule inhibitor of various membrane-bound and intracellular kinases involved in normal cellular functions as well as pathologic processes, such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .Chemical Reactions Analysis
Regorafenib has shown considerable degradation under hydrolysis (acidic, basic, and neutral) and oxidative stress conditions, while it was stable under other stress conditions .Mécanisme D'action
Orientations Futures
Recent findings from the REGOMA trial underscore a significant survival improvement offered by Regorafenib in recurrent glioblastoma . Also, Regorafenib activity in KP-wtGIST compares favorably with other tyrosine kinase inhibitors, especially in the SDH-deficient GIST subset and it should be taken into consideration as upfront therapy of advanced KP-wtGIST .
Propriétés
Numéro CAS |
835621-08-4 |
|---|---|
Nom du produit |
Regorafenib (mesylate) |
Formule moléculaire |
C22H19ClF4N4O6S |
Poids moléculaire |
578.9 g/mol |
Nom IUPAC |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C21H15ClF4N4O3.CH4O3S/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;1-5(2,3)4/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H3,(H,2,3,4) |
Clé InChI |
PAZXTVFHRWRCLP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.CS(=O)(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

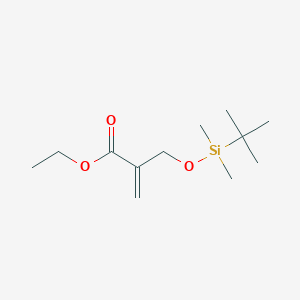
![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-benzyloxy-acetamide](/img/structure/B8274721.png)
![(5-Acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid](/img/structure/B8274729.png)
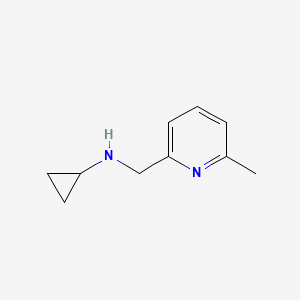
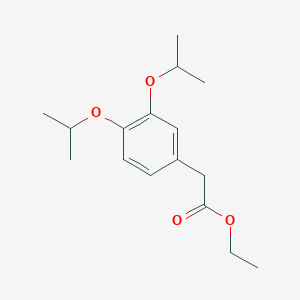
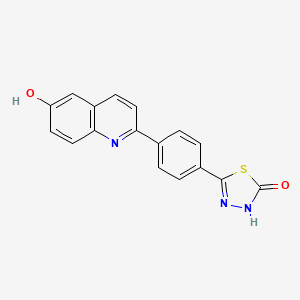
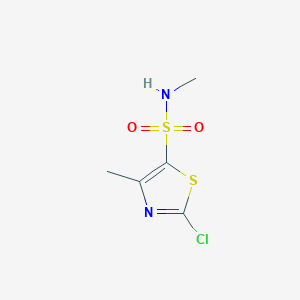
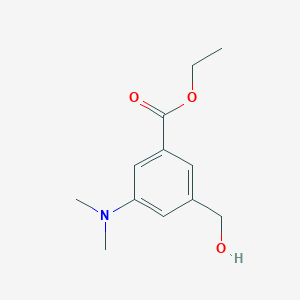
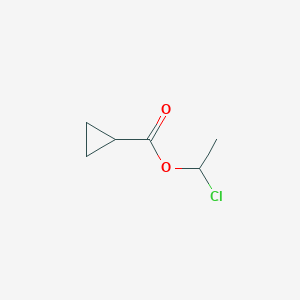
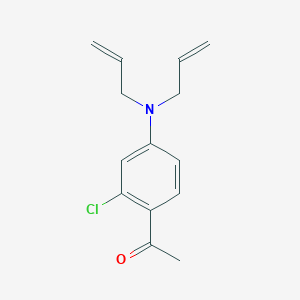
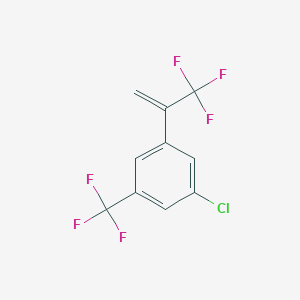
![2-[4-(4-Aminophenyl)piperidin-1-yl]ethan-1-ol](/img/structure/B8274788.png)
